molecular formula C18H20O3 B14488240 Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol CAS No. 65977-82-4

Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol

Cat. No.: B14488240
CAS No.: 65977-82-4
M. Wt: 284.3 g/mol
InChI Key: BDNONBZLLWKVSA-UHFFFAOYSA-N
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Description

Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol is an organic compound with the molecular formula C18H20O3 It is known for its unique structure, which combines a benzoic acid moiety with a substituted phenylmethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol typically involves the reaction of benzoic acid derivatives with substituted phenylmethanol. One common method includes the esterification of benzoic acid with 2-(2-methylprop-1-enyl)phenylmethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated under reflux to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with similar chemical properties.

    Phenylmethanol: An aromatic alcohol that shares structural similarities.

    2-(2-methylprop-1-enyl)phenol: A compound with a similar substituent on the aromatic ring.

Uniqueness

Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol is unique due to its combined structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its relevance in various fields make it a compound of significant interest.

Properties

CAS No.

65977-82-4

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol

InChI

InChI=1S/C11H14O.C7H6O2/c1-9(2)7-10-5-3-4-6-11(10)8-12;8-7(9)6-4-2-1-3-5-6/h3-7,12H,8H2,1-2H3;1-5H,(H,8,9)

InChI Key

BDNONBZLLWKVSA-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1CO)C.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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